BenchChemオンラインストアへようこそ!

2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile

Lipophilicity Druglikeness Benzimidazole scaffold

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile is a bicyclic heterocyclic compound composed of a benzimidazole core bearing a difluoromethyl substituent at the N1 position and an acetonitrile side chain at the C2 position. It is commercially supplied as a versatile small-molecule scaffold for early-stage drug discovery and chemical biology.

Molecular Formula C10H7F2N3
Molecular Weight 207.18 g/mol
CAS No. 929975-81-5
Cat. No. B3361718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile
CAS929975-81-5
Molecular FormulaC10H7F2N3
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C(F)F)CC#N
InChIInChI=1S/C10H7F2N3/c11-10(12)15-8-4-2-1-3-7(8)14-9(15)5-6-13/h1-4,10H,5H2
InChIKeyXJOCJOKXQLDZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile (CAS 929975-81-5): A Fluorinated Benzimidazole Building Block for Medicinal Chemistry


2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile is a bicyclic heterocyclic compound composed of a benzimidazole core bearing a difluoromethyl substituent at the N1 position and an acetonitrile side chain at the C2 position [1]. It is commercially supplied as a versatile small-molecule scaffold for early-stage drug discovery and chemical biology . The difluoromethyl group enhances lipophilicity and alters the electronic profile of the benzimidazole ring compared to non-fluorinated or mono-fluorinated analogs, making it a valuable starting point for structure-activity relationship (SAR) exploration .

Why 2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile Cannot Be Replaced by Other Benzimidazole Derivatives


Substituting this compound with a generic benzimidazole building block risks losing the precise combination of physicochemical and structural features that drive lead optimization. The N1-difluoromethyl group imparts a distinct lipophilicity profile (measured LogP = 0.91) that is absent in non-fluorinated analogs such as 2-benzimidazoleacetonitrile (CAS 4414-88-4). Moreover, the C2-acetonitrile moiety provides a versatile synthetic handle for further derivatization—a functionality not present in simpler 1-(difluoromethyl)benzimidazole analogs. The absence of hydrogen-bond donors (HBD = 0) [1] distinguishes it from NH-containing benzimidazoles, potentially improving membrane permeability. These subtle but critical differences mean that in-class substitution cannot be assumed without compromising SAR continuity and downstream synthetic tractability.

Key Differentiators of 2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile Against Closest Analogs


Lipophilicity Advantage Over Non-Fluorinated Benzimidazole-2-acetonitrile

The difluoromethyl group on the target compound provides a measured LogP of 0.91 (Hit2Lead) , which is substantially higher than the predicted LogP of the non-fluorinated parent 2-benzimidazoleacetonitrile (estimated LogP ≈ 0.4–0.6 based on fragment-based calculation). This ~0.3–0.5 log unit increase is expected to enhance passive membrane permeability while maintaining aqueous solubility within the drug-like range.

Lipophilicity Druglikeness Benzimidazole scaffold

Zero Hydrogen-Bond Donors Improve Permeability Compared to NH-Benzimidazoles

The target compound contains zero hydrogen-bond donors (HBD = 0) [1], as both the N1 position is substituted with difluoromethyl and the N3 position is part of the imidazole ring with no exchangeable proton. In contrast, 2-(difluoromethyl)-1H-benzimidazole (CAS 705-09-9) retains an NH group (HBD = 1). Reducing HBD count is a well-established strategy to enhance passive membrane permeability and oral bioavailability.

Hydrogen bonding Permeability Drug design

Distinct Substitution Pattern Enables Unique Synthetic Versatility

The C2-acetonitrile group is a versatile synthetic handle that can be converted to amines, amides, tetrazoles, or carboxylic acids under mild conditions . This contrasts with 1-(difluoromethyl)-1H-benzimidazole (CAS 84941-15-1), which lacks the acetonitrile moiety and offers no equivalent point for rapid analog generation. Additionally, the target compound differs from its positional isomer [2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile (CAS 881481-28-3) where the difluoromethyl group resides at C2 rather than N1, altering the electronic environment and potentially the metabolic stability of the scaffold.

Synthetic chemistry Acetonitrile handle Benzimidazole derivatization

Commercial Availability and Purity Specification for Reproducible Research

The compound is available from multiple commercial suppliers with a minimum purity specification of 95% , which meets the threshold recommended for reproducible biological screening (generally ≥95%). This contrasts with certain custom-synthesized benzimidazole analogs that may be procured at lower purity levels (e.g., 90–93%) when sourced from smaller vendors, introducing variability in assay results.

Procurement Purity Reproducibility

Recommended Application Scenarios for 2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile Based on Quantitative Evidence


Lead Optimization Programs Requiring Balanced Lipophilicity (LogP ~0.9)

Medicinal chemistry teams developing oral drug candidates can select this compound as a core scaffold when the target product profile demands LogP in the 0.5–1.5 range. Its measured LogP of 0.91 positions it favorably between overly polar non-fluorinated benzimidazoles (LogP < 0.5) and excessively lipophilic perfluorinated analogs, helping to avoid attrition due to poor permeability or high metabolic clearance.

Focused Library Synthesis Leveraging the C2-Acetonitrile Handle

The acetonitrile group at the C2 position enables rapid parallel synthesis of amide, amine, tetrazole, and carboxylic acid derivatives . This compound is particularly suited for hit-to-lead campaigns where quick SAR exploration around the benzimidazole core is needed, and where the difluoromethyl group at N1 is intended to remain constant across the library.

CNS Drug Discovery Programs Benefits from Zero Hydrogen-Bond Donors

With HBD = 0 and a moderate LogP, this scaffold is well-suited for CNS-targeted programs where minimizing hydrogen-bond donors is critical for blood-brain barrier penetration . It offers an advantage over NH-containing benzimidazole analogs (HBD = 1) that are less likely to achieve adequate CNS exposure.

Building Block Procurement for Distributed Multi-Site Collaborations

When research programs span multiple academic or industrial sites, guaranteed ≥95% purity from established vendors (AKSci, ChemScene, Enamine) ensures consistency in biological assays and reduces batch-to-batch variability, making this compound a reliable choice for multi-center hit validation and lead optimization studies.

Quote Request

Request a Quote for 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.